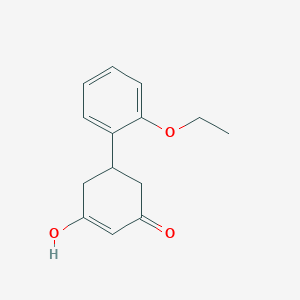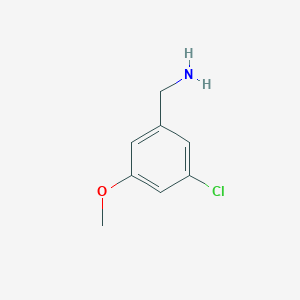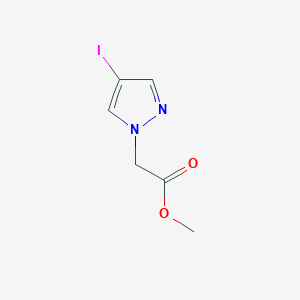
methyl (4-iodo-1H-pyrazol-1-yl)acetate
概要
説明
“Methyl (4-iodo-1H-pyrazol-1-yl)acetate” is a chemical compound that is a derivative of pyrazole . Pyrazole is a heterocyclic compound that contains a five-membered ring with three carbon atoms and two nitrogen atoms . The compound is used as a building block in chemical synthesis .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of acetylenic ketones with hydrazine derivatives . The compound “methyl (4-iodo-1H-pyrazol-1-yl)acetate” could potentially be synthesized through similar methods.Molecular Structure Analysis
The molecular structure of “methyl (4-iodo-1H-pyrazol-1-yl)acetate” consists of a pyrazole ring attached to a methyl acetate group . The pyrazole ring contains two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
“Methyl (4-iodo-1H-pyrazol-1-yl)acetate” can undergo various chemical reactions due to the presence of the reactive iodine atom and the acetate group . For instance, it can participate in Suzuki reactions .Physical And Chemical Properties Analysis
“Methyl (4-iodo-1H-pyrazol-1-yl)acetate” is a solid at room temperature . It is soluble in methanol . The compound has a molecular weight of 266.04 .科学的研究の応用
1. Multicomponent Synthesis
Methyl (4-iodo-1H-pyrazol-1-yl)acetate is used in multi-component synthesis methods. For instance, Xiao, Lei, and Hu (2011) demonstrated its use in a four-component condensation process to synthesize 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives, highlighting a methodology with excellent yields and environmental benefits (Xiao, Lei, & Hu, 2011).
2. Synthesis of Biologically Active Compounds
This compound plays a critical role in synthesizing biologically active compounds. Liu et al. (2014) synthesized novel 1-aryl-3-oxypyrazoles, showcasing their potential as fungicides against Rhizoctonia solani (Liu et al., 2014). Similarly, Prezent et al. (2016) utilized it to construct pyrazolo[4,3-c]pyridines, indicating its versatility in creating diverse chemical structures (Prezent et al., 2016).
3. Pharmaceutical Applications
Its derivatives have shown promise in pharmaceutical applications. For example, Smyth et al. (2007) reported the creation of cyclic imide products from 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid, leading to various heterocycles with potential pharmaceutical applications (Smyth et al., 2007).
4. Structural and Spectral Investigations
In addition to synthesis, it is used in structural and spectral studies. Viveka et al. (2016) conducted comprehensive experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, offering insights into their chemical behavior (Viveka et al., 2016).
5. Antimicrobial and Anticancer Research
Some derivatives have shown antimicrobial and anticancer potential. Asif et al. (2021) synthesized ethyl 2-(1H-pyrazol-1-yl)acetate derivatives and evaluated their antibacterial properties against common pathogens (Asif et al., 2021).
6. Inhibitors of Blood Platelet Aggregation
Its derivatives have been found to inhibit blood platelet aggregation. Ferroni et al. (1989) discovered that certain pyrazole derivatives, derived from methyl (4-iodo-1H-pyrazol-1-yl)acetate, can effectively inhibit platelet aggregation in vitro (Ferroni et al., 1989).
7. Corrosion Inhibition
Interestingly, this compound is also utilized in corrosion inhibition research. Missoum et al. (2013) synthesized bipyrazolic derivatives, including methyl (4-iodo-1H-pyrazol-1-yl)acetate derivatives, and found them highly effective as corrosion inhibitors for steel in acidic environments (Missoum et al., 2013).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
methyl 2-(4-iodopyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZSDZHLLBZDCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-iodo-1H-pyrazol-1-yl)acetate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

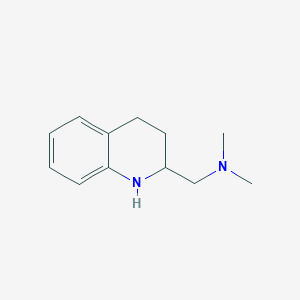
![2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B1421882.png)
![2-chloro-N-[(5-cyano-2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B1421883.png)
![2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride](/img/structure/B1421884.png)
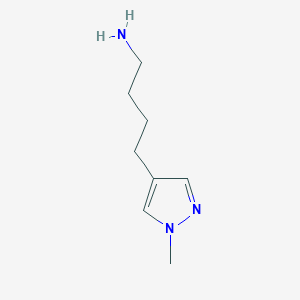
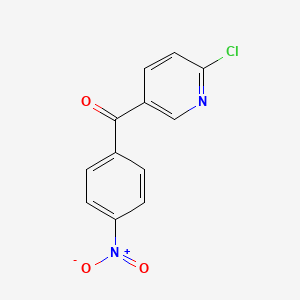
![2-[(3,5-dimethylphenyl)amino]-N-phenylacetamide hydrochloride](/img/structure/B1421890.png)
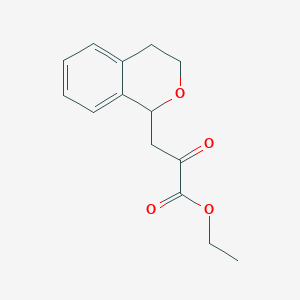
![2-chloro-N-{[4-(morpholin-4-ylmethyl)phenyl]methyl}propanamide hydrochloride](/img/structure/B1421893.png)
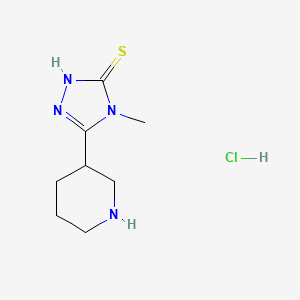
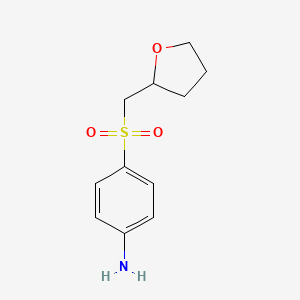
![1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone](/img/structure/B1421900.png)
